molecular formula C32H34N2O6 B11666759 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11666759
M. Wt: 542.6 g/mol
InChI Key: IUDQVVBGSOWTMF-XHPQRKPJSA-N
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Description

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of diaryl ethers and the subsequent condensation reactions. Common synthetic methods for diaryl ethers include Ullmann-type reactions using copper catalysts, Buchwald–Hartwig cross-couplings with palladium catalytic systems, and Chan–Lam cross-couplings of phenols with arylboronic acids catalyzed by copper .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H34N2O6

Molecular Weight

542.6 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C32H34N2O6/c1-6-38-28-20-22(9-16-27(28)40-18-17-39-25-14-10-23(11-15-25)32(3,4)5)19-26-29(35)33-31(37)34(30(26)36)24-12-7-21(2)8-13-24/h7-16,19-20H,6,17-18H2,1-5H3,(H,33,35,37)/b26-19-

InChI Key

IUDQVVBGSOWTMF-XHPQRKPJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCCOC4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCCOC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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